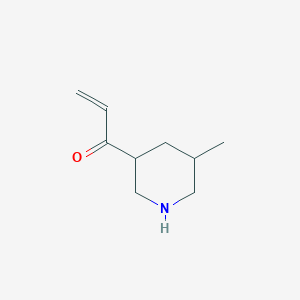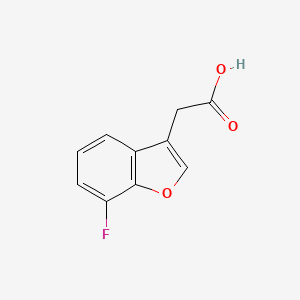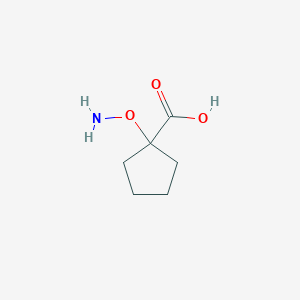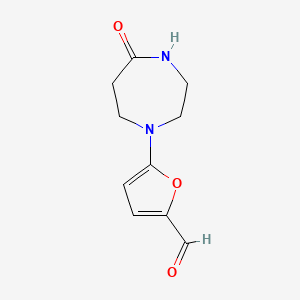
(4-Bromo-2,5-dimethylthiophen-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Bromo-2,5-dimethylthiophen-3-yl)methanol is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of a bromine atom and two methyl groups attached to the thiophene ring, along with a methanol group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2,5-dimethylthiophen-3-yl)methanol typically involves the bromination of 2,5-dimethylthiophene followed by a formylation reaction to introduce the methanol group. The bromination can be carried out using bromine in the presence of a catalyst such as iron(III) bromide. The formylation can be achieved using a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
化学反応の分析
Types of Reactions
(4-Bromo-2,5-dimethylthiophen-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other groups such as amines or thiols using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium amide in liquid ammonia for amination or thiourea for thiolation.
Major Products
Oxidation: (4-Bromo-2,5-dimethylthiophen-3-yl)carboxylic acid.
Reduction: 2,5-Dimethylthiophen-3-ylmethanol.
Substitution: (4-Amino-2,5-dimethylthiophen-3-yl)methanol or (4-Mercapto-2,5-dimethylthiophen-3-yl)methanol.
科学的研究の応用
(4-Bromo-2,5-dimethylthiophen-3-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of (4-Bromo-2,5-dimethylthiophen-3-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved are still under investigation, but it is believed to modulate cellular processes through its interactions with specific proteins and nucleic acids.
類似化合物との比較
Similar Compounds
(4-Bromo-2,5-dimethylthiophen-3-yl)methanamine hydrochloride: Similar structure but with an amine group instead of a methanol group.
(2-Bromo-4,5-dimethoxyphenyl)methanol: Similar structure but with methoxy groups instead of methyl groups.
Uniqueness
(4-Bromo-2,5-dimethylthiophen-3-yl)methanol is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its combination of a bromine atom, two methyl groups, and a methanol group makes it a versatile intermediate for various synthetic applications.
特性
分子式 |
C7H9BrOS |
|---|---|
分子量 |
221.12 g/mol |
IUPAC名 |
(4-bromo-2,5-dimethylthiophen-3-yl)methanol |
InChI |
InChI=1S/C7H9BrOS/c1-4-6(3-9)7(8)5(2)10-4/h9H,3H2,1-2H3 |
InChIキー |
YMWRAIGPNCCCNS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(S1)C)Br)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amine](/img/structure/B13173482.png)

![2-[3-(2-Bromoethoxy)propyl]-6-methylpyridine](/img/structure/B13173487.png)



![3-Ethyl-1-[(2-methylpyrrolidin-2-yl)methyl]urea](/img/structure/B13173512.png)
![2-[(3-Methylphenyl)methyl]oxirane](/img/structure/B13173515.png)
![2-[2-(Bromomethyl)butyl]thiophene](/img/structure/B13173517.png)


![1-[1-(Aminomethyl)cyclopropyl]-1-(1-methylcyclopropyl)ethan-1-ol](/img/structure/B13173529.png)

